Valacyclovir Valacyclovir Valacyclovir is an antiviral drug used in the management of herpes simplex, herpes zoster, and herpes B.IC50 Value: 2.9 microg/ml (for HSV-1 W)[4].Target: HSV infectionin vitro: VACV uptake was concentration dependent and saturable with a Michaelis-Menten constant and maximum velocity of 1.64 +/- 0.06 mM and 23.34 +/- 0.36 nmol/mg protein/5 min, respectively. A very similar Km value was obtained in hPEPT1/CHO cells and in rat and rabbit tissues and Caco-2 cells, suggesting that hPEPT1 dominates the intestinal transport properties of VACV in vitro [5].in vivo: For treatment of a first episode of genital herpes, a large comparative trial has shown that valacyclovir (1 g twice a day) is as effective as acyclovir (200 mg five times a day) when given for 10 days. For treating recurrences, two trials show that valacyclovir is as effective as acyclovir (200 mg five times a day) with a treatment period of 5 days. A daily dose of 1 g of valacyclovir is as effective as 2 g daily. Valacyclovir can be administered once a day[1]. The concentrations of acyclovir in serum and CSF were measured at steady state after 6 days of oral treatment with 1,000 mg of valacyclovir three times a day [2]. EC50 values of PE and AC in 3T3 cells were 0.02 and 0.01 ug/ml, while values in BHK cells were 0.2 and 0.03 ug/ml. Treatment of infected immunosuppressed mice and FA and VA (b.i.d., 5.5 days) reduced the proportion with erythema from 100% to 24% and 38%, and eliminated ear paralysis, ear lesions (vesicles, etc) and death. Virus was absent from ear and brainstem by day 6, but reappeared after discontinuation in mice treated with VA [3].Clinical trial: Evaluation of Valaciclovir in Patients with Chickenpox. Phage3
Brand Name: Vulcanchem
CAS No.: 124832-26-4
VCID: VC0002301
InChI: InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/t8-/m0/s1
SMILES: CC(C)C(C(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N)N
Molecular Formula: C13H20N6O4
Molecular Weight: 324.34 g/mol

Valacyclovir

CAS No.: 124832-26-4

Inhibitors

VCID: VC0002301

Molecular Formula: C13H20N6O4

Molecular Weight: 324.34 g/mol

Valacyclovir - 124832-26-4

CAS No. 124832-26-4
Product Name Valacyclovir
Molecular Formula C13H20N6O4
Molecular Weight 324.34 g/mol
IUPAC Name 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate
Standard InChI InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/t8-/m0/s1
Standard InChIKey HDOVUKNUBWVHOX-QMMMGPOBSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N)N
SMILES CC(C)C(C(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N)N
Canonical SMILES CC(C)C(C(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N)N
Appearance Solid powder
Description Valacyclovir is an antiviral drug used in the management of herpes simplex, herpes zoster, and herpes B.IC50 Value: 2.9 microg/ml (for HSV-1 W)[4].Target: HSV infectionin vitro: VACV uptake was concentration dependent and saturable with a Michaelis-Menten constant and maximum velocity of 1.64 +/- 0.06 mM and 23.34 +/- 0.36 nmol/mg protein/5 min, respectively. A very similar Km value was obtained in hPEPT1/CHO cells and in rat and rabbit tissues and Caco-2 cells, suggesting that hPEPT1 dominates the intestinal transport properties of VACV in vitro [5].in vivo: For treatment of a first episode of genital herpes, a large comparative trial has shown that valacyclovir (1 g twice a day) is as effective as acyclovir (200 mg five times a day) when given for 10 days. For treating recurrences, two trials show that valacyclovir is as effective as acyclovir (200 mg five times a day) with a treatment period of 5 days. A daily dose of 1 g of valacyclovir is as effective as 2 g daily. Valacyclovir can be administered once a day[1]. The concentrations of acyclovir in serum and CSF were measured at steady state after 6 days of oral treatment with 1,000 mg of valacyclovir three times a day [2]. EC50 values of PE and AC in 3T3 cells were 0.02 and 0.01 ug/ml, while values in BHK cells were 0.2 and 0.03 ug/ml. Treatment of infected immunosuppressed mice and FA and VA (b.i.d., 5.5 days) reduced the proportion with erythema from 100% to 24% and 38%, and eliminated ear paralysis, ear lesions (vesicles, etc) and death. Virus was absent from ear and brainstem by day 6, but reappeared after discontinuation in mice treated with VA [3].Clinical trial: Evaluation of Valaciclovir in Patients with Chickenpox. Phage3
Synonyms 2-((2-amino-6-oxo-3H-purin-9(6H)-yl)methoxy)ethyl 2-amino-3-methylbutanoate
Reference 1:Use of High-Dose Oral Valacyclovir During an Intravenous Acyclovir Shortage: A Retrospective Analysis of Tolerability and Drug Shortage Management. McLaughlin MM, Sutton SH, Jensen AO, Esterly JS.Infect Dis Ther. 2017 Apr 17. doi: 10.1007/s40121-017-0157-y. [Epub ahead of print] PMID: 28417331 2:Valacyclovir as Initial Treatment for Acute Retinal Necrosis: A Pharmacokinetic Modeling and Simulation Study. Liu T, Jain A, Fung M, Vinnard C, Ivaturi V.Curr Eye Res. 2017 Mar 30:1-4. doi: 10.1080/02713683.2016.1231323. [Epub ahead of print] PMID: 28358222 3:Occurrence of equine coital exanthema (ECE) in stallions in Japan and effectiveness of treatment with valacyclovir for ECE. Toishi Y, Tsunoda N, Kirisawa R.J Vet Med Sci. 2017 Mar 23;79(3):632-635. doi: 10.1292/jvms.16-0511. Epub 2017 Jan 26. PMID: 28123140 Free PMC Article4:Acute renal injury induced by valacyclovir hydrochloride: A case report. Zhang Y, Cong Y, Teng Y.Exp Ther Med. 2016 Dec;12(6):4025-4028. doi: 10.3892/etm.2016.3905. Epub 2016 Nov 15. PMID: 28101180 Free PMC Article5:Herpes Zoster in Autologous Hematopoietic Cell Transplant Recipients in the Era of Acyclovir or Valacyclovir Prophylaxis and Novel Treatment and Maintenance Therapies. Sahoo F, Hill JA, Xie H, Leisenring W, Yi J, Goyal S, Kimball LE, Lee I, Seo S, Davis C, Pergam SA, Flowers ME, Liaw KL, Holmberg L, Boeckh M.Biol Blood Marrow Transplant. 2017 Mar;23(3):505-511. doi: 10.1016/j.bbmt.2016.12.620. Epub 2016 Dec 28. PMID: 28039754 6:Effect of Pritelivir Compared With Valacyclovir on Genital HSV-2 Shedding in Patients With Frequent Recurrences: A Randomized Clinical Trial. Wald A, Timmler B, Magaret A, Warren T, Tyring S, Johnston C, Fife K, Selke S, Huang ML, Stobernack HP, Zimmermann H, Corey L, Birkmann A, Ruebsamen-Schaeff H.JAMA. 2016 Dec 20;316(23):2495-2503. doi: 10.1001/jama.2016.18189. Erratum in: JAMA. 2017 Feb 14;317(6):648. PMID: 27997653
PubChem Compound 60773
Last Modified Dec 23 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator